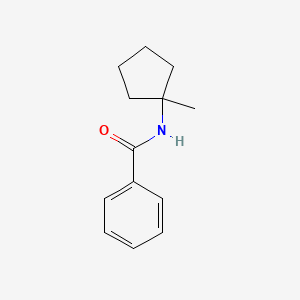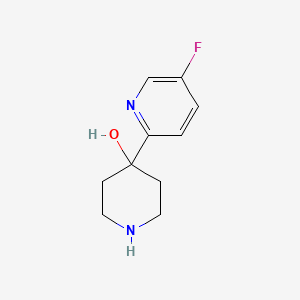![molecular formula C17H20ClNO3 B13841029 Benzyl 2-(chlorocarbonyl)-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 1227610-44-7](/img/structure/B13841029.png)
Benzyl 2-(chlorocarbonyl)-7-azaspiro[3.5]nonane-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-(chlorocarbonyl)-7-azaspiro[35]nonane-7-carboxylate is a chemical compound with a complex structure that includes a spirocyclic nonane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(chlorocarbonyl)-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzylamine with a suitable spirocyclic ketone to form the spirocyclic amine intermediate. This intermediate is then reacted with phosgene to introduce the chlorocarbonyl group, followed by esterification with benzyl alcohol to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 2-(chlorocarbonyl)-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amide derivative, while reduction can produce a corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Benzyl 2-(chlorocarbonyl)-7-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Benzyl 2-(chlorocarbonyl)-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The chlorocarbonyl group can react with nucleophilic sites in biological molecules, potentially leading to the inhibition of certain enzymes or receptors. The spirocyclic structure may also contribute to its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Benzyl 2-(chlorocarbonyl)-7-azaspiro[3.5]nonane-7-carboxylate is unique due to the presence of the chlorocarbonyl group, which imparts distinct reactivity compared to its analogs. This makes it a valuable compound for specific applications where such reactivity is desired.
Eigenschaften
CAS-Nummer |
1227610-44-7 |
|---|---|
Molekularformel |
C17H20ClNO3 |
Molekulargewicht |
321.8 g/mol |
IUPAC-Name |
benzyl 2-carbonochloridoyl-7-azaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C17H20ClNO3/c18-15(20)14-10-17(11-14)6-8-19(9-7-17)16(21)22-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2 |
InChI-Schlüssel |
NXEXXUZGFNSPPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC12CC(C2)C(=O)Cl)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


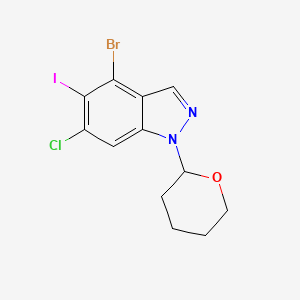
![8-Oxobicyclo[4.2.0]octa-1(6),2,4-triene-2-carbonitrile](/img/structure/B13840963.png)
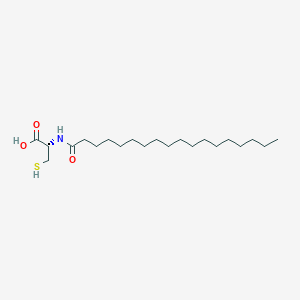
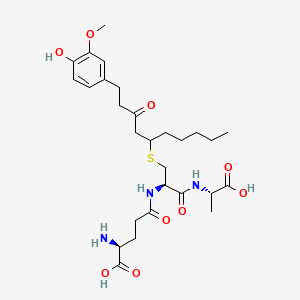
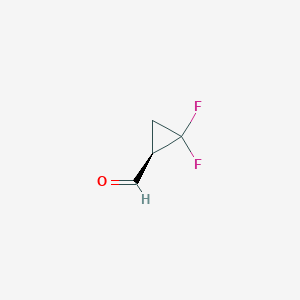
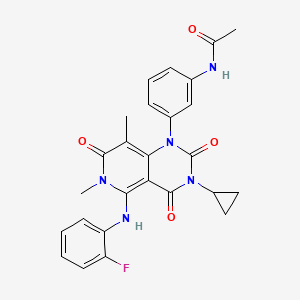
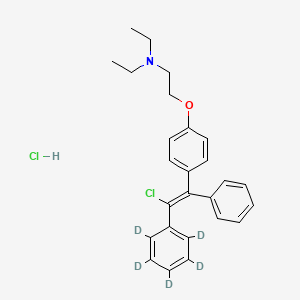
![Di-[2-(4-pyridyl)ethyl]sulfide Dihydrochloride](/img/structure/B13841011.png)
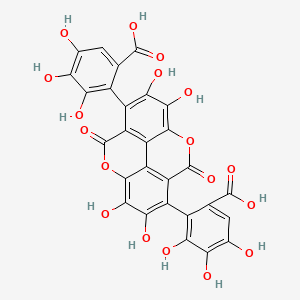
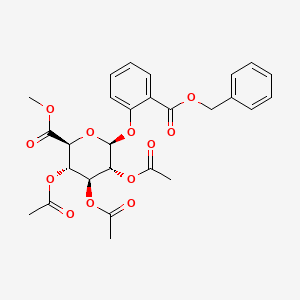

![Ethyl 5,7-dioxo-4-phenethyl-2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13841036.png)
